2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan
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Overview
Description
2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan is an organic compound that features a furan ring substituted with ethoxyphenyl and nitroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and 4-ethoxyphenylacetonitrile.
Knoevenagel Condensation: These starting materials undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine to form 2-(4-ethoxyphenyl)-2-nitroethenyl-4-ethoxybenzene.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the furan ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and ethoxyphenyl groups contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)ethanol
- 2-(4-Ethoxyphenyl)propan-2-ol
- N-(4-Ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan is unique due to its combination of a furan ring with ethoxyphenyl and nitroethenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918429-36-4 |
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Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan |
InChI |
InChI=1S/C22H21NO5/c1-3-26-18-9-5-16(6-10-18)21(23(24)25)15-20-13-14-22(28-20)17-7-11-19(12-8-17)27-4-2/h5-15H,3-4H2,1-2H3 |
InChI Key |
BVYINZUQOVALFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=C(C=C3)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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